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Abstract

This technical guide provides a comprehensive overview of chromatin remodeling with a
specific focus on the Polybromo-associated BRG1-associated factor (PBAF) complex and its
key subunit, Polybromo-1 (PBRM1). PBRM1, a large, multi-domain protein, is a critical
component of the PBAF chromatin remodeling complex, a member of the SWI/SNF family of
ATP-dependent chromatin remodelers. Mutations and loss of PBRM1 are frequently observed
in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), highlighting its
crucial role as a tumor suppressor. This document delves into the molecular mechanisms of
PBRM1-mediated chromatin remodeling, its impact on gene expression, and its involvement in
critical cellular processes such as DNA damage repair and cell cycle regulation. Detailed
experimental protocols for studying PBRM1 function and quantitative data on its interactions
and effects are presented to facilitate further research and therapeutic development.

Introduction to Chromatin Remodeling and the
PBAF Complex

Eukaryotic DNA is packaged into a highly organized and dynamic structure known as
chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of
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approximately 147 base pairs of DNA wrapped around an octamer of histone proteins (H2A,
H2B, H3, and H4). The accessibility of DNA is tightly regulated by post-translational
modifications of histones and the action of ATP-dependent chromatin remodeling complexes.
These complexes utilize the energy from ATP hydrolysis to alter the structure and positioning of
nucleosomes, thereby influencing gene expression, DNA replication, and repair.

The SWI/SNF family of chromatin remodeling complexes are large, multi-subunit assemblies
that play a pivotal role in these processes. In mammals, there are three major classes of
SWI/SNF complexes: the canonical BAF (cCBAF), the Polybromo-associated BAF (PBAF), and
the non-canonical BAF (ncBAF) complexes. While these complexes share a core set of
subunits, including one of two ATPase subunits, BRG1 (SMARCA4) or BRM (SMARCA?2), they
are distinguished by the presence of unique, complex-specific subunits that are thought to
confer functional specificity.

The PBAF complex is characterized by the presence of PBRM1 (also known as BAF180),
ARID2, and BRD7. PBRML1 is a defining subunit of the PBAF complex and is believed to play a
crucial role in targeting the complex to specific genomic loci.

The Role and Structure of PBRM1

PBRM1 is a large nuclear protein that functions as a key targeting subunit of the PBAF
complex. Its structure is characterized by multiple domains that mediate its interactions with
chromatin and other proteins.

e Bromodomains (BDs): PBRM1 contains six tandem bromodomains (BD1-BD6) in its N-
terminal half. Bromodomains are protein modules that specifically recognize and bind to
acetylated lysine residues on histone tails and other proteins. This interaction is a key
mechanism for tethering the PBAF complex to specific regions of chromatin that are marked
by histone acetylation, often associated with active transcription.

» Bromo-Adjacent Homology (BAH) Domains: PBRM1 possesses two BAH domains. While
the precise function of these domains in PBRML1 is still under investigation, BAH domains
are generally known to be involved in protein-protein interactions and may contribute to the
overall stability and function of the PBAF complex.
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e High Mobility Group (HMG) Domain: Located near the C-terminus, the HMG domain is a
DNA-binding motif that preferentially binds to non-canonical DNA structures. This domain
may facilitate the interaction of the PBAF complex with DNA and contribute to its remodeling
activity.

Quantitative Data on PBRM1 Function
Binding Affinities of PBRM1 Bromodomains

The affinity of PBRM1's bromodomains for acetylated histones is critical for its targeting
function. While individual bromodomains exhibit modest binding affinities, their cooperative
action within the full-length protein leads to high-avidity interactions with nucleosomes.

PBRM1 Dissociation

Ligand Method Reference
Construct Constant (Kd)
Isothermal
PBRM1-BD2 H3K14ac peptide 1.5+0.9 uM Titration [1]
Calorimetry (ITC)
PBRM1-BD4 H3K14ac peptide  ~0.07 uM AlphaScreen 2]
Isothermal
PBRM1-BD5 H3K14ac peptide 3.9+2.6 uM Titration [1]
Calorimetry (ITC)
PBRM1-BD2 dsRNA 1.1+£04 uM NMR Titration [3]
PBRM1-BD4 dsRNA 0.9+ 0.4 uM NMR Titration [3]

Note: Binding affinities can vary depending on the experimental conditions and the specific
peptide sequences used.

Impact of PBRM1 on Gene Expression

Loss of PBRM1 function leads to significant changes in the expression of a multitude of genes
involved in various cellular processes. Below is a summary of key target genes and their
expression changes upon PBRML loss in clear cell renal cell carcinoma (ccRCC).
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Signaling Pathways and Experimental Workflows
PBAF Complex Assembly

The assembly of the PBAF complex is a sequential process involving the formation of distinct

modules.
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Caption: Assembly pathway of the PBAF complex.
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PBRM1 in DNA Damage Response

Assembled
PBAF Complex
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PBRM1 plays a critical role in the DNA damage response (DDR), particularly in the repair of
DNA double-strand breaks (DSBSs).
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Caption: Role of PBRML1 in the DNA damage response.

PBRM1 and NF-kB Signaling

Loss of PBRM1 has been shown to lead to the activation of the NF-kB signaling pathway,
promoting a pro-tumorigenic inflammatory environment.
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Caption: PBRM1 loss and activation of NF-kB signaling.[7][8]
Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq) for PBRM1

This protocol is adapted for studying PBRM1 occupancy in renal cells.[9][10]
1. Cell Cross-linking and Lysis:
¢ Cross-link ~20 million cells with 1% formaldehyde for 10 minutes at room temperature.

¢ Quench with 125 mM glycine for 5 minutes.
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Wash cells with ice-cold PBS and lyse in ChlP lysis buffer (e.g., Millipore, Cat # 17-295) with
protease inhibitors.

. Chromatin Shearing:

Sonicate the cell lysate to shear DNA to an average fragment size of 200-500 bp.

Centrifuge at 8000 x g for 5 minutes to pellet debris.

. Immunoprecipitation:

Pre-clear the chromatin with Protein A/G magnetic beads.

Incubate the pre-cleared chromatin with a PBRM1-specific antibody overnight at 4°C with
rotation.

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

. Washing and Elution:

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers.

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 100 mM
NaHCO3).

. Reverse Cross-linking and DNA Purification:

Reverse cross-links by incubating with NaCl at 65°C overnight.

Treat with RNase A and Proteinase K.

Purify the DNA using a ChIP DNA purification Kit.

. Library Preparation and Sequencing:

Prepare sequencing libraries from the purified DNA according to the manufacturer's protocol.

Perform high-throughput sequencing.
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Immunoprecipitation (IP) of PBRM1

This protocol is for the immunoprecipitation of PBRM1 from cell lysates for subsequent analysis
by Western blotting.[11][12][13][14]

1. Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM
EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with occasional vortexing.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
. Pre-clearing the Lysate:

Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C
with rotation to reduce non-specific binding.

Pellet the beads and transfer the supernatant to a new tube.
. Immunoprecipitation:

Add the PBRML1 primary antibody to the pre-cleared lysate and incubate overnight at 4°C
with gentle rotation.

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
. Washing:

Pellet the beads and wash them 3-5 times with ice-cold lysis buffer.
. Elution:

Resuspend the beads in 2X SDS-PAGE sample buffer.

Boil for 5-10 minutes to elute the protein complex.
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» Pellet the beads and collect the supernatant for Western blot analysis.

Conclusion and Future Directions

PBRM1 is a critical tumor suppressor that plays a multifaceted role in maintaining genome
stability and regulating gene expression through its function within the PBAF chromatin
remodeling complex. Its frequent inactivation in cancer, particularly ccRCC, underscores its
importance in cellular homeostasis. The intricate mechanisms by which PBRM1 targets the
PBAF complex to specific genomic loci and modulates chromatin architecture are areas of
intense research. A deeper understanding of these processes will be instrumental in developing
novel therapeutic strategies that target the vulnerabilities arising from PBRM1 deficiency.
Future research should focus on elucidating the complete repertoire of PBRM1 target genes,
understanding the interplay between its various domains in chromatin recognition, and
exploring the potential for synthetic lethal approaches in PBRM1-mutant cancers. The
development of small molecule inhibitors that can modulate the activity of the PBAF complex or
specifically target the interactions of PBRM1 represents a promising avenue for precision
oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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